
Iodo-PEG12-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodo-PEG12-acid: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in joining two essential ligands, facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG12-acid typically involves the iodination of polyethylene glycol (PEG) chainsThe reaction conditions often include the use of iodinating agents such as iodine monochloride or N-iodosuccinimide, in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes, ensuring high purity and yield. The process is optimized to minimize by-products and maximize the incorporation of iodine atoms into the PEG chains. The final product is purified using techniques such as column chromatography and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Iodo-PEG12-acid primarily undergoes substitution reactions due to the presence of the iodine atom. These reactions include nucleophilic substitution, where the iodine atom is replaced by other nucleophiles such as amines or thiols .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite in aqueous or organic solvents.
Major Products: The major products formed from these reactions include azido-PEG12-acid and thiol-PEG12-acid, which are further used in the synthesis of various bioactive molecules .
Aplicaciones Científicas De Investigación
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in the design of novel therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Applied in the production of advanced materials and drug delivery systems.
Mecanismo De Acción
Iodo-PEG12-acid functions as a linker in PROTACs, which are designed to degrade specific target proteins. The mechanism involves the binding of one ligand to the target protein and the other ligand to an E3 ubiquitin ligase. This brings the target protein in close proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparación Con Compuestos Similares
- Iodo-PEG4-acid
- Iodo-PEG8-acid
- Iodo-PEG16-acid
Comparison: Iodo-PEG12-acid is unique due to its specific chain length, which provides an optimal balance between flexibility and stability in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers improved solubility and better pharmacokinetic properties, making it a preferred choice in many applications .
Propiedades
Fórmula molecular |
C27H53IO14 |
|---|---|
Peso molecular |
728.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30) |
Clave InChI |
HVQAOUKMDSUZIX-UHFFFAOYSA-N |
SMILES canónico |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


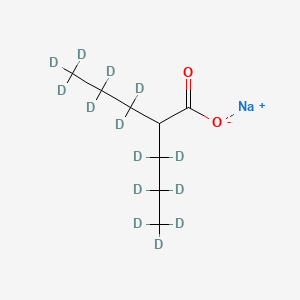
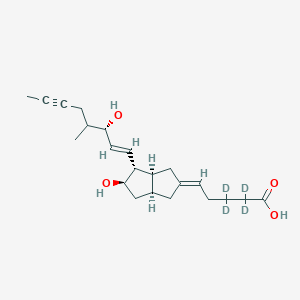
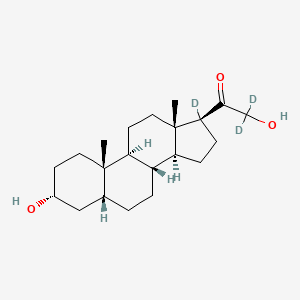
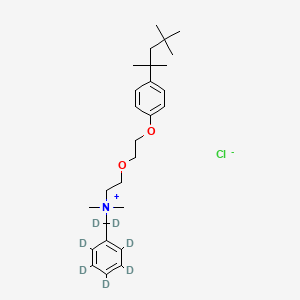
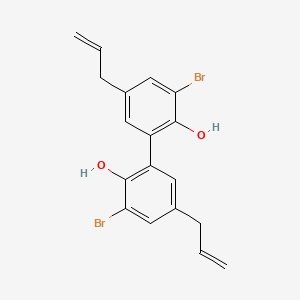
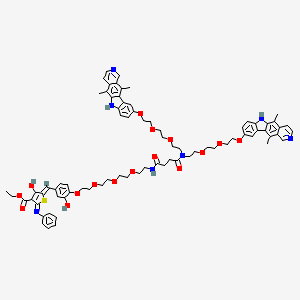
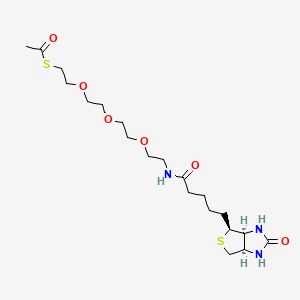
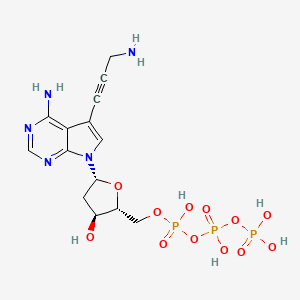
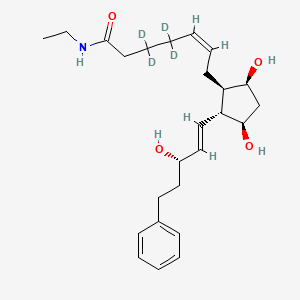
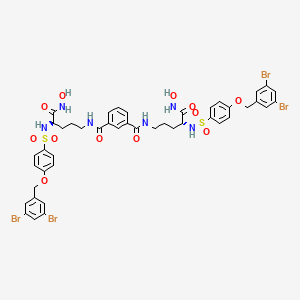
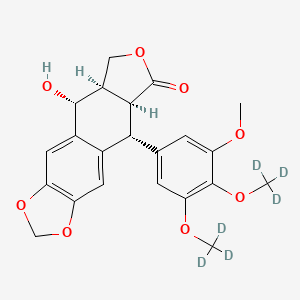
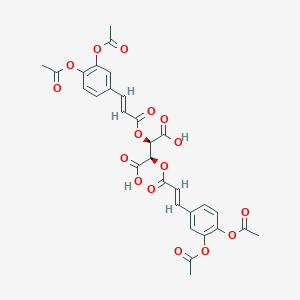
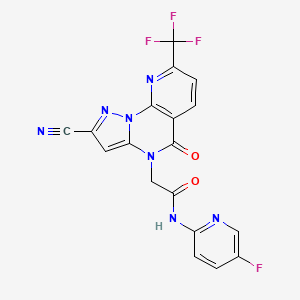
![1-hydroxy-13-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyrrolidin-2-yl]tridecan-4-one](/img/structure/B12422710.png)
